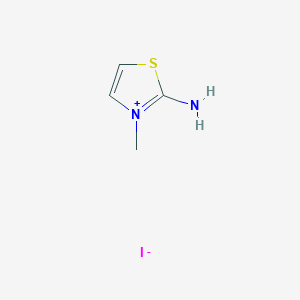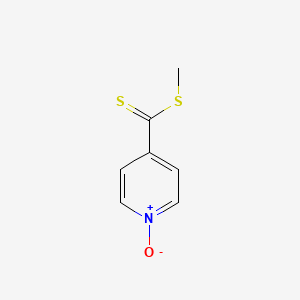
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide is an organic compound with the molecular formula C7H7NS2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its unique structure, which includes a pyridine ring substituted with a carbodithioic acid methyl ester and an oxide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbodithioic acid, methyl ester, 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is commercially available.
Functional Group Introduction: The carbodithioic acid methyl ester group is introduced through a series of reactions involving thiocarbonyl compounds and methylating agents.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridine compound.
Substitution: Derivatives with various functional groups replacing the methyl ester.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarbodithioic acid, methyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carbodithioic acid methyl ester and oxide groups allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the carbodithioic acid and oxide groups.
Pyridine-4-carboxylic acid: Contains a carboxylic acid group instead of the carbodithioic acid methyl ester.
4-Methoxycarbonylpyridine: Similar ester group but lacks the carbodithioic acid and oxide groups.
Uniqueness
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide is unique due to the presence of both the carbodithioic acid methyl ester and oxide groups. These functional groups impart distinct chemical properties, making the compound valuable in various research applications.
Eigenschaften
CAS-Nummer |
711603-41-7 |
|---|---|
Molekularformel |
C7H7NOS2 |
Molekulargewicht |
185.3 g/mol |
IUPAC-Name |
methyl 1-oxidopyridin-1-ium-4-carbodithioate |
InChI |
InChI=1S/C7H7NOS2/c1-11-7(10)6-2-4-8(9)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
NWCMJDYFHAXBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)C1=CC=[N+](C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


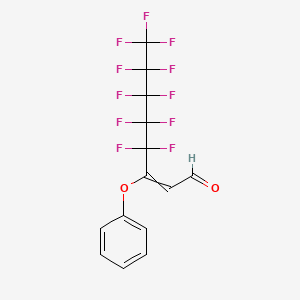
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
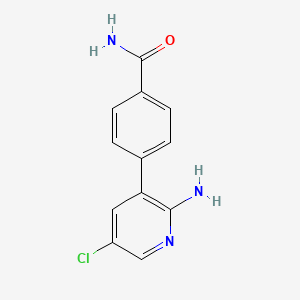
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
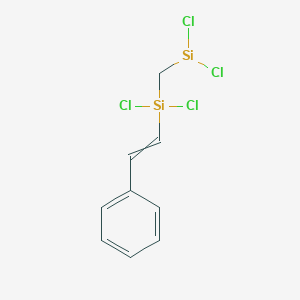
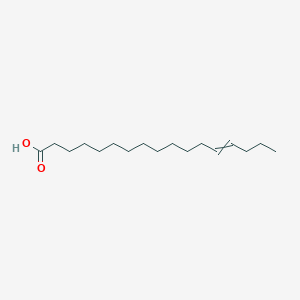
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
